5-Deoxy-D-ribitol

Description

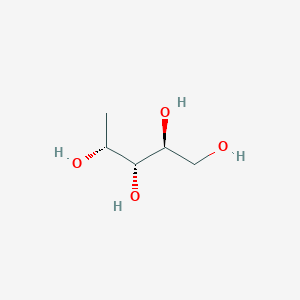

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12O4 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

(2S,3R,4R)-pentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C5H12O4/c1-3(7)5(9)4(8)2-6/h3-9H,2H2,1H3/t3-,4+,5-/m1/s1 |

InChI Key |

FJGNTEKSQVNVTJ-MROZADKFSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@H](CO)O)O)O |

Canonical SMILES |

CC(C(C(CO)O)O)O |

Synonyms |

5-deoxy-D-ribitol 5-deoxyribitol |

Origin of Product |

United States |

Current Academic Significance and Research Perspectives

Precursor Metabolism and Derivation of this compound

The formation of this compound relies on the availability of its direct precursor, 5-deoxy-D-ribose. This deoxy-sugar is generated as a byproduct of essential metabolic processes and is handled by specific salvage pathways.

The enzymatic conversion of pentose (B10789219) sugars and their phosphorylated esters to sugar alcohols is a common biological reaction. In many organisms, D-ribose can be reduced to ribitol, and pentose phosphate (B84403) pathway (PPP) intermediates like D-ribulose 5-phosphate can be reduced to ribitol 5-phosphate. nih.govresearchgate.net For instance, xylitol (B92547) dehydrogenase from Pichia stipitis can convert D-ribulose to ribitol, and endogenous aldose reductases can reduce D-ribose to ribitol. nih.gov

While the direct enzymatic reduction of D-ribose to this compound is not extensively documented, the established biological route to this compound involves the prior formation of 5-deoxy-D-ribose. karger.comescholarship.org Chemical synthesis routes, however, often utilize D-ribose as a starting material, performing a deoxygenation step to create the 5-deoxy structure before subsequent modifications. nih.gov The biological equivalent involves the reduction of pre-formed 5-deoxy-D-ribose.

A primary source of 5-deoxy-pentoses in all domains of life is the activity of radical S-adenosyl-L-methionine (SAM) enzymes. nih.gov These enzymes catalyze a wide range of critical reactions, generating a 5'-deoxyadenosyl radical and releasing 5'-deoxyadenosine (B1664650) (5dAdo) as a toxic byproduct that can inhibit the enzymes themselves if it accumulates. nih.gov

To prevent this toxicity and salvage useful molecules, cells have developed specific pathways. In many bacteria, including Escherichia coli, a key step is the cleavage of 5dAdo by a nucleosidase, such as the multifunctional SAH/MTA/5dAdo nucleosidase (Pfs), which breaks the bond between the adenine (B156593) base and the ribose sugar. biorxiv.orgasm.org This reaction yields adenine and the crucial precursor, 5-deoxy-D-ribose (5dR). biorxiv.orgnih.gov In some cases, a phosphorylase is used instead, generating 5-deoxy-D-ribose-1-phosphate. karger.com

Once formed, 5-deoxy-D-ribose can be directed into different metabolic fates. While much of it is catabolized (see section 2.1.3), its reduction can lead to the formation of this compound. The identification of this compound as a significant metabolite of related 5'-deoxy-nucleoside analogs in rats suggests that such reductive pathways exist in biological systems. karger.com

A major catabolic route for 5-deoxy-pentoses, including 5-deoxy-D-ribose (5dR), is the dihydroxyacetone phosphate (DHAP) shunt. asm.orgasm.org This pathway, found in various bacteria including extraintestinal pathogenic E. coli (ExPEC), allows the use of 5'-deoxy-nucleosides and their corresponding 5-deoxy-pentoses as carbon sources for growth, particularly under aerobic conditions. biorxiv.orgnih.govnih.gov The DHAP shunt represents a competing pathway that breaks down 5dR, thereby limiting its availability for reduction to this compound.

The pathway consists of three key enzymatic steps:

Phosphorylation: 5-deoxy-D-ribose is first phosphorylated by a specific kinase (DrdK, or the promiscuous MtnK) to form 5-deoxy-D-ribose-1-phosphate (in some pathways) or 5-deoxy-D-ribose-5-phosphate. karger.comescholarship.org

Isomerization: The resulting sugar phosphate is then isomerized to 5-deoxyribulose-1-phosphate (or a 5-phosphate isomer) by an isomerase (DrdI). escholarship.org

Aldol (B89426) Cleavage: Finally, a specialized class II aldolase (B8822740) (DrdA/MtnA), which can be manganese-dependent, cleaves the 5-deoxyribulose phosphate into two central metabolites: dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499). escholarship.orgnih.gov

DHAP enters directly into glycolysis, while acetaldehyde can be further metabolized. biorxiv.org This shunt provides a clear mechanism for the complete degradation of 5-deoxy-pentoses. asm.orgasm.org

Table 1: Key Enzymes in the DHAP Shunt for 5-Deoxy-D-ribose Catabolism

| Enzyme | Function | Gene Name (Example Organism) | Reference |

|---|---|---|---|

| Deoxyribose Kinase | Phosphorylation of 5-deoxy-D-ribose | drdK (B. thuringiensis) | karger.comescholarship.org |

| Isomerase | Isomerization of 5-deoxy-D-ribose phosphate | drdI (B. thuringiensis) | karger.comescholarship.org |

| Aldolase | Aldol cleavage of 5-deoxyribulose phosphate | drdA (B. thuringiensis) | escholarship.orgnih.gov |

Incorporation of this compound Moieties into Complex Biomolecules

While the free form of this compound can be generated through salvage pathways, the incorporation of deoxy-ribitol moieties into more complex macromolecules is highly specific and limited to particular biosynthetic routes.

Teichoic acids are major anionic polymers found in the cell walls of most Gram-positive bacteria, playing crucial roles in cell division, ion homeostasis, and pathogenesis. nih.govwikipedia.org These polymers are typically composed of repeating units of either glycerol-phosphate or ribitol-phosphate. nih.gov

In organisms such as Bacillus subtilis W23 and Streptococcus pneumoniae, the biosynthesis of ribitol-containing wall teichoic acid (WTA) is well-characterized. nih.govnih.gov The pathway involves the synthesis of an activated ribitol precursor, CDP-ribitol. This process begins with D-ribulose 5-phosphate from the pentose phosphate pathway.

Reduction: D-ribulose 5-phosphate is reduced to D-ribitol-5-phosphate by an NADPH-dependent alcohol dehydrogenase, TarJ. nih.gov

Activation: D-ribitol-5-phosphate is then activated by reacting with cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by a cytidylyl transferase, TarI, to produce CDP-ribitol and pyrophosphate. nih.gov

This activated CDP-ribitol serves as the donor for the polymerization of the ribitol-phosphate backbone of WTA. nih.gov Based on current research, the incorporated sugar alcohol is exclusively ribitol , derived from ribitol-5-phosphate. There is no evidence to suggest that this compound or its phosphorylated derivatives are incorporated into the teichoic acids of these bacteria. nih.govnih.govontosight.ai

Table 2: Enzymes for CDP-Ribitol Synthesis in Teichoic Acid Production

| Enzyme | Function | Gene Name (S. pneumoniae) | Reference |

|---|---|---|---|

| Ribitol-5-phosphate dehydrogenase | Reduction of D-ribulose 5-phosphate | tarJ (spr1148) | nih.gov |

| CDP-ribitol pyrophosphorylase | Activation of D-ribitol-5-phosphate | tarI (spr1149) | nih.gov |

Methanopterin is a vital C1-carrier coenzyme in methanogenic archaea, analogous to tetrahydrofolate in other domains of life. Its biosynthesis in organisms like Methanosarcina thermophila involves a complex series of reactions to assemble its unique structure. acs.orgnih.gov

A key part of this structure features a sugar alcohol moiety. However, it is important to note that the incorporated unit is a 1-deoxy-D-ribitol derivative, not a this compound derivative. acs.orgnih.govresearchgate.net The biosynthesis of this specific component has been established through the identification of pathway intermediates. The pathway proceeds as follows:

An initial intermediate, 7,8-H2pterin-6-ylmethyl-4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate, is formed from the condensation of earlier precursors. acs.orgnih.gov

This compound undergoes a crucial reduction reaction to form 7,8-H2pterin-6-ylmethyl-1-(4-aminophenyl)-1-deoxy-D-ribitol 5'-phosphate. acs.orgnih.govresearchgate.net This reaction is stimulated by FMN or the coenzyme F420.

The phosphate group is subsequently removed by a phosphatase, yielding 7,8-H2pterin-6-ylmethyl-1-(4-aminophenyl)-1-deoxy-D-ribitol . acs.orgresearchgate.net

This molecule, containing the 1-deoxy-D-ribitol core, is then further modified by condensation with 5-phospho-α-D-ribosyl diphosphate (B83284) (PRPP) and (S)-2-hydroxyglutaric acid to complete the synthesis of the methanopterin scaffold. acs.orgnih.gov Therefore, while a deoxy-ribitol is integral to methanopterin, it is an isomer of the primary subject of this article.

Catabolic Pathways and Degradation Mechanisms of this compound

5-Deoxy-D-ribose, from which this compound can be derived, is a byproduct of radical S-adenosylmethionine (SAM) enzyme reactions and can be toxic to cells if it accumulates. karger.com Consequently, bacteria have evolved specific pathways to salvage and degrade this compound. researchgate.netnih.gov

Microbial Utilization and Phosphorylation

In several bacterial species, the catabolism of 5-deoxy-D-ribose begins with its phosphorylation. researchgate.net A dedicated kinase, often part of a three-gene cluster, catalyzes the conversion of 5-deoxy-D-ribose into 5-deoxy-D-ribose 1-phosphate. researchgate.net This initial phosphorylation step is crucial for trapping the sugar inside the cell and preparing it for subsequent enzymatic reactions.

In some bacteria, the transport and phosphorylation of related pentitols like D-ribitol are handled by the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). asm.orgresearchgate.net For instance, in Lactobacillus casei, a mannose-type PTS is responsible for the uptake and phosphorylation of D-ribitol to D-ribitol-5-phosphate. asm.orgresearchgate.net

Oxidative Steps to D-Ribulose Phosphates and Subsequent Cleavage

Following phosphorylation, the pathway continues with an isomerization step. 5-deoxy-D-ribose 1-phosphate is converted to 5-deoxyribulose 1-phosphate by an isomerase. researchgate.net This is analogous to the conversion of D-ribitol-5-phosphate to D-ribulose-5-phosphate in D-ribitol catabolism, a reaction catalyzed by D-ribitol-5-P 2-dehydrogenase. asm.orgresearchgate.netgenome.jp

The resulting ketopentose phosphate, 5-deoxyribulose 1-phosphate, is then cleaved by an aldolase. researchgate.net This cleavage reaction yields dihydroxyacetone phosphate (DHAP) and acetaldehyde. researchgate.net DHAP can then enter central carbon metabolism, specifically glycolysis. biorxiv.org

A similar, though distinct, pathway is observed for D-ribitol catabolism in some bacteria. After oxidation to D-ribulose-5-phosphate, the molecule is epimerized to D-xylulose-5-P by D-ribulose-5-P 3-epimerase. asm.orgresearchgate.net Subsequently, D-xylulose-5-P phosphoketolase cleaves D-xylulose-5-P into glyceraldehyde-3-phosphate (another glycolytic intermediate) and acetyl-phosphate. asm.orgresearchgate.netresearchgate.net

Excretion and Detoxification Mechanisms of 5-Deoxyribitol Metabolites

The degradation of 5'-deoxyadenosine, the precursor to 5-deoxy-D-ribose, is essential for mitigating its toxic effects. karger.com The salvage pathway that breaks down 5-deoxy-D-ribose into DHAP and acetaldehyde represents a key detoxification mechanism. researchgate.netbiorxiv.org Failure to metabolize these byproducts can lead to growth inhibition. biorxiv.org

In some organisms and under certain conditions, metabolites of 5'-deoxyadenosine salvage, including 5-deoxyribose, can be excreted from the cell. karger.combiorxiv.org For example, in the cyanobacterium Synechococcus elongatus, 5-deoxyribose can be released into the environment. karger.com In extraintestinal pathogenic E. coli (ExPEC), the breakdown of 5'-deoxy-nucleosides can lead to the accumulation of ethanol, derived from acetaldehyde, under aerobic conditions. biorxiv.org

In studies involving the fluorinated pyrimidine (B1678525) 5'-deoxy-5-fluorouridine in rats, this compound was identified as a major metabolite, indicating that reduction of the deoxyribose moiety to a deoxyribitol can be a metabolic fate in mammals, likely as part of a detoxification process. nih.govnih.gov

Enzymology and Mechanistic Studies of 5 Deoxy D Ribitol Transforming Enzymes

Characterization of Dehydrogenases and Kinases Involved in 5-Deoxy-D-ribitol Metabolism

The initial steps in the metabolism of this compound, and its parent compound D-ribitol, involve a series of oxidation and phosphorylation reactions catalyzed by specific dehydrogenases and kinases. These enzymes are crucial for preparing the sugar alcohol for entry into subsequent metabolic pathways.

D-Ribitol Dehydrogenase and D-Ribitol-5-Phosphate 2-Dehydrogenase

In many bacteria, the catabolism of D-ribitol is initiated by its oxidation. nih.gov D-ribitol dehydrogenase (RDH), an NAD⁺-dependent enzyme, catalyzes the oxidation of D-ribitol to D-ribulose. asm.org Following this, D-ribulokinase phosphorylates D-ribulose to D-ribulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. nih.govasm.org

Alternatively, in organisms like Lactobacillus casei, D-ribitol is transported and concurrently phosphorylated by a phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) to yield D-ribitol-5-phosphate. nih.govresearchgate.net This phosphorylated intermediate is then oxidized by D-ribitol-5-phosphate 2-dehydrogenase, an NAD(P)⁺-dependent enzyme, to produce D-ribulose-5-phosphate. nih.govresearchgate.netwikipedia.org This enzyme is specific for the phosphorylated form of ribitol (B610474) and channels it directly into the pentose phosphate pathway.

Table 1: Comparison of D-Ribitol Dehydrogenase and D-Ribitol-5-Phosphate 2-Dehydrogenase

| Feature | D-Ribitol Dehydrogenase (RDH) | D-Ribitol-5-Phosphate 2-Dehydrogenase |

|---|---|---|

| Substrate | D-Ribitol | D-Ribitol-5-phosphate |

| Product | D-Ribulose | D-Ribulose-5-phosphate |

| Cofactor | NAD⁺ | NAD(P)⁺ |

| Cellular Location | Cytoplasm | Cytoplasm |

| Associated Pathway | D-Ribitol catabolism | D-Ribitol catabolism via PTS |

Ribulokinases and D-Ribose-5-Phosphate Reductases

Ribulokinases are essential enzymes that phosphorylate the ketopentose D-ribulose to form D-ribulose-5-phosphate. nih.gov In the context of ribitol metabolism, D-ribulokinase acts on the D-ribulose produced by D-ribitol dehydrogenase. asm.org Recently, the human FGGY carbohydrate kinase was identified as a D-ribulokinase, suggesting a role in ribitol metabolism in humans. nih.govresearchgate.net Silencing of the FGGY gene in human cells led to the accumulation of ribulose when the cells were supplied with ribitol. nih.gov

Conversely, D-ribose-5-phosphate reductases catalyze the reduction of D-ribose-5-phosphate to D-ribitol-5-phosphate. This reaction represents a potential route for the synthesis of ribitol derivatives from pentose phosphate pathway intermediates. Evidence for a D-ribose-5-phosphate reductase that catalyzes the NADPH-dependent reduction of D-ribose-5-phosphate to D-ribitol-5-phosphate has been found in the leaves of Adonis vernalis L. ebi.ac.uk

Deoxyribose Disposal Kinases (DrdK)

In the context of 5-deoxyribose metabolism, a specific kinase, termed 5-deoxyribose disposal kinase (DrdK), has been identified in bacteria like Bacillus thuringiensis. nih.govresearchgate.net DrdK catalyzes the ATP-dependent phosphorylation of 5-deoxy-D-ribose at the C1 position to form 5-deoxy-α-D-ribose 1-phosphate. uniprot.org This is the first step in a dedicated salvage pathway for 5-deoxyribose, a potentially toxic byproduct of radical S-adenosylmethionine (SAM) enzyme activity. nih.govresearchgate.net DrdK exhibits a high specificity for 5-deoxyribose but can also phosphorylate 5-methylthioribose. nih.govuniprot.org

Table 2: Kinetic Parameters of B. thuringiensis DrdK

| Substrate | kcat (s⁻¹) |

|---|---|

| 5-deoxy-D-ribose | 15.4 |

| S-methyl-5-thio-D-ribose | 6.2 |

Data from UniProt entry for drdK from Bacillus thuringiensis serovar kurstaki. uniprot.org

Aldolases and Epimerases in this compound Metabolic Interconversions

Following the initial kinase and dehydrogenase reactions, the resulting phosphorylated sugar intermediates are further transformed by aldolases and epimerases. These enzymes facilitate the entry of the carbon skeleton of this compound into central metabolic pathways.

Deoxyribose-Phosphate Aldolase (B8822740) Activity

Deoxyribose-phosphate aldolase (DERA) is a key enzyme in the catabolism of deoxyribose sugars. uniprot.orgwikipedia.org It catalyzes the reversible aldol (B89426) cleavage of 2-deoxy-D-ribose 5-phosphate to D-glyceraldehyde 3-phosphate and acetaldehyde (B116499). uniprot.orgnih.gov In the salvage pathway for 5-deoxyribose, an analogous aldolase, DrdA, cleaves 5-deoxyribulose 1-phosphate (the product of the DrdI isomerase) into dihydroxyacetone phosphate (DHAP) and acetaldehyde. nih.govresearchgate.net This reaction effectively channels the carbon from 5-deoxyribose into glycolysis. The reaction catalyzed by DERA is reversible and can be used for the synthesis of 2-deoxyribose-5-phosphate from D-glyceraldehyde-3-phosphate and acetaldehyde. tandfonline.com

D-Ribulose-5-Phosphate 3-Epimerase Function

D-Ribulose-5-phosphate 3-epimerase (RPE) is a crucial enzyme in the pentose phosphate pathway and the Calvin cycle, catalyzing the reversible interconversion of D-ribulose-5-phosphate and D-xylulose-5-phosphate. wikipedia.orgnih.gov In the context of D-ribitol metabolism in organisms like Lactobacillus casei, after D-ribitol-5-phosphate is oxidized to D-ribulose-5-phosphate, RPE acts on this product to form D-xylulose-5-phosphate. nih.govresearchgate.netresearchgate.net This epimerization is a critical step that links ribitol catabolism to the central pentose phosphate pathway, as D-xylulose-5-phosphate is a substrate for transketolase. frontiersin.orgvtt.fi The enzyme has a TIM barrel structure and is a homohexamer in potato chloroplasts. nih.gov

Table 3: Enzymes in this compound Related Pathways and their Functions

| Enzyme | EC Number | Reaction Catalyzed | Metabolic Pathway |

|---|---|---|---|

| D-Ribitol Dehydrogenase | 1.1.1.56 | D-Ribitol + NAD⁺ ⇌ D-Ribulose + NADH + H⁺ | Ribitol Catabolism |

| D-Ribitol-5-Phosphate 2-Dehydrogenase | 1.1.1.137 | D-Ribitol-5-P + NAD(P)⁺ ⇌ D-Ribulose-5-P + NAD(P)H + H⁺ | Ribitol Catabolism |

| D-Ribulokinase | 2.7.1.47 | ATP + D-Ribulose → ADP + D-Ribulose-5-P | Ribitol Catabolism |

| Deoxyribose Disposal Kinase (DrdK) | - | ATP + 5-Deoxy-D-ribose → ADP + 5-Deoxy-D-ribose-1-P | 5-Deoxyribose Salvage |

| Deoxyribose-Phosphate Aldolase (DERA) | 4.1.2.4 | 2-Deoxy-D-ribose-5-P ⇌ D-Glyceraldehyde-3-P + Acetaldehyde | Deoxyribose Catabolism |

| D-Ribulose-5-Phosphate 3-Epimerase | 5.1.3.1 | D-Ribulose-5-P ⇌ D-Xylulose-5-P | Pentose Phosphate Pathway |

Structural Biology and Molecular Mechanisms of Enzymes Interacting with this compound

A dedicated salvage pathway for 5-deoxyribose has been biochemically and structurally characterized in bacteria such as Bacillus thuringiensis. nih.govresearchgate.net This pathway employs a three-gene cluster that encodes a kinase, an isomerase, and a sugar phosphate aldolase, which act sequentially to convert 5-deoxyribose into dihydroxyacetone phosphate (DHAP) and acetaldehyde. nih.govresearchgate.net

The key enzymes in this dedicated pathway are:

DrdK (5-deoxyribose kinase): This enzyme initiates the pathway by phosphorylating 5-deoxyribose to produce 5-deoxyribose 1-phosphate (dR1P). nih.govresearchgate.net

DrdI (5-deoxyribose 1-phosphate isomerase): This isomerase converts dR1P into 5-deoxyribulose 1-phosphate (dRu1P). nih.govresearchgate.net

DrdA (5-deoxyribulose 1-phosphate aldolase): This aldolase catalyzes the final step, cleaving dRu1P into the central metabolites DHAP and acetaldehyde. nih.govresearchgate.net

**Table 1: Enzymes of the Dedicated 5-Deoxyribose Salvage Pathway in *Bacillus thuringiensis***

| Enzyme | Gene | Function | Reaction Catalyzed |

|---|---|---|---|

| 5-Deoxyribose Kinase | DrdK | Phosphorylation | 5-deoxyribose + ATP → 5-deoxyribose 1-phosphate + ADP |

| 5-Deoxyribose 1-Phosphate Isomerase | DrdI | Isomerization | 5-deoxyribose 1-phosphate ⇌ 5-deoxyribulose 1-phosphate |

| 5-Deoxyribulose 1-Phosphate Aldolase | DrdA | Aldol Cleavage | 5-deoxyribulose 1-phosphate ⇌ Dihydroxyacetone phosphate + Acetaldehyde |

Data sourced from Beaudoin et al., 2018. nih.govresearchgate.net

Structural and mechanistic studies have provided significant insights, particularly for the aldolase, DrdA. nih.gov The X-ray crystal structure of DrdA revealed it to be an unusual manganese-dependent enzyme, distinguishing it from other family members. nih.govresearchgate.net The active site contains a manganese ion that plays a crucial role in catalysis. nih.gov The proposed mechanism for DrdA involves the coordination of the substrate, 5-deoxyribulose 1-phosphate, to the manganese ion. This coordination facilitates the formation of an enediol intermediate, which subsequently leads to the cleavage of the carbon-carbon bond and the release of acetaldehyde and DHAP. nih.gov The substrate's binding pocket is well-defined, and the structure shows how the enzyme achieves its specific substrate preference. nih.gov

Enzyme Promiscuity and Multi-functional Enzymes in this compound Related Pathways

While some bacteria possess a dedicated gene cluster for 5-deoxyribose salvage, many organisms accomplish this metabolic task through the action of promiscuous enzymes. karger.combiorxiv.org Enzyme promiscuity, the ability of an enzyme to catalyze reactions on non-native substrates, is a key strategy, particularly for organisms with streamlined genomes, to expand their metabolic capabilities without needing new specialized enzymes. karger.combiorxiv.org

The salvage of 5'-deoxyadenosine (B1664650) and its derivative, 5-deoxyribose, is often managed by enzymes of the methionine salvage pathway (MSP), in a process termed the "DHAP shunt". karger.combiorxiv.org This shunt converts 5-deoxy-nucleosides or 5-deoxy-pentoses into the central metabolite DHAP. karger.combiorxiv.org For example, in Rhodospirillum rubrum and certain pathogenic Escherichia coli strains, the enzymes of the MSP exhibit promiscuous activity to process 5dAdo. karger.combiorxiv.org Similarly, the cyanobacterium Synechococcus elongatus PCC 7942, which has a small genome, utilizes promiscuous enzymes for 5dAdo salvage, leading to the synthesis of bioactive compounds. karger.combiorxiv.org

In these promiscuous pathways, the initial steps can vary:

A promiscuous MTA/5dAdo phosphorylase can directly convert 5dAdo into 5-deoxyribose 1-phosphate (dR1P). karger.combiorxiv.org

Alternatively, a two-step reaction can occur where a promiscuous MTA nucleosidase (like Pfs or MtnN) cleaves 5dAdo to 5-deoxyribose (5dR) and adenine (B156593), followed by the phosphorylation of 5dR to dR1P by a promiscuous kinase (MtnK). biorxiv.orgbiorxiv.org

Following the formation of dR1P, a promiscuous isomerase, such as the methylthioribose 1-phosphate isomerase (MTRI) from the MSP, can convert dR1P to 5-deoxyribulose 1-phosphate (dRu1P). biorxiv.org This isomerase has been shown to act on MTR-1P, 5dR-1P, and 5dR. biorxiv.org Finally, a promiscuous aldolase, also from the MSP, can cleave dRu1P into DHAP and acetaldehyde, demonstrating that a specific aldolase is not always required for this salvage pathway. biorxiv.org This highlights a remarkable metabolic flexibility where existing enzyme machinery is repurposed for new functions. karger.combiorxiv.org

Table 2: Examples of Promiscuous Enzymes in 5-Deoxyribose Metabolism

| Enzyme | Native Pathway | Promiscuous Function | Organism Example |

|---|---|---|---|

| MTA/5dAdo Nucleosidase (Pfs/MtnN) | Methionine Salvage | Cleavage of 5'-deoxyadenosine to 5-deoxyribose | E. coli, S. elongatus |

| Methylthioribose Kinase (MtnK) | Methionine Salvage | Phosphorylation of 5-deoxyribose | R. rubrum |

| Methylthioribose 1-Phosphate Isomerase (MTRI) | Methionine Salvage | Isomerization of 5-deoxyribose 1-phosphate | M. jannaschii |

| MTA/5dAdo Phosphorylase | Methionine Salvage | Conversion of 5'-deoxyadenosine to 5-deoxyribose 1-phosphate | S. elongatus |

Data sourced from various studies. karger.combiorxiv.orgbiorxiv.org

Chemical Synthesis and Derivatization Strategies for 5 Deoxy D Ribitol and Its Analogs

Synthetic Methodologies for 5-Deoxy-D-ribitol

Preparation from D-Ribono-1→4-Lactone Derivatives

A key strategy for the synthesis of this compound involves the use of D-ribono-1,4-lactone as a starting material. cdnsciencepub.com This approach leverages the inherent chirality of the lactone to construct the desired stereochemistry of the final product.

A common pathway begins with the protection of the 2- and 3-hydroxyl groups of D-ribono-1,4-lactone, often as an isopropylidene ketal, to form 2,3-O-isopropylidene-D-ribono-1,4-lactone. cdnsciencepub.com This step is crucial for directing subsequent reactions to the primary hydroxyl group at the C5 position. The reaction is typically catalyzed by mineral acids or anhydrous copper sulfate (B86663) in acetone (B3395972). cdnsciencepub.com

The subsequent step involves the activation of the C5 hydroxyl group, commonly through tosylation, to yield the 5-O-tosyl derivative. cdnsciencepub.com This tosylate is a good leaving group, facilitating a reduction reaction. A simultaneous reduction of the lactone and reductive cleavage of the tosyloxy group can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran. cdnsciencepub.com This one-pot reaction directly yields 2,3-O-isopropylidene-5-deoxy-D-ribitol. cdnsciencepub.com

Finally, the isopropylidene protecting group is removed by acid hydrolysis, typically using a cation exchange resin in its hydrogen form, to afford the target molecule, this compound. cdnsciencepub.com

Table 1: Key Intermediates in the Synthesis of this compound from D-Ribono-1,4-Lactone

| Intermediate Compound | Purpose in Synthesis |

| D-Ribono-1,4-lactone | Starting material with the correct stereochemical framework. |

| 2,3-O-Isopropylidene-D-ribono-1,4-lactone | Protection of C2 and C3 hydroxyl groups to enable selective modification of the C5 hydroxyl group. |

| 5-O-Tosyl-2,3-O-isopropylidene-D-ribono-1,4-lactone | Activation of the C5 hydroxyl group for subsequent reduction. |

| 2,3-O-Isopropylidene-5-deoxy-D-ribitol | Intermediate formed after reduction and deoxygenation, before final deprotection. |

Synthesis from D-Ribose and its Protected Forms

D-ribose, a readily available pentose (B10789219) sugar, serves as another important precursor for the synthesis of this compound and its derivatives. A practical route has been described for the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose, which can then be converted to this compound. nih.govresearchgate.net

The key steps in this pathway involve the deoxygenation of a protected D-ribose derivative. nih.govresearchgate.net Typically, D-ribose is first converted to a protected form, such as methyl 2,3-O-isopropylidene-β-D-ribofuranoside. The primary hydroxyl group at the C5 position is then activated by converting it into a good leaving group, for example, a sulfonyloxy group. nih.govresearchgate.net

The deoxygenation is then achieved through reductive displacement using hydride reagents. nih.govresearchgate.net Subsequent hydrolysis of the protecting groups, followed by reduction of the anomeric center, would yield this compound. A related patent describes a method starting from D-ribose involving acetonide protection, reduction with potassium borohydride (B1222165), hydrolysis, and finally acetylation to produce 1,2,3-triacetyl-5-deoxy-D-ribose. google.com

Facile Synthesis Routes for 5-Deoxy-D-ribonic Acid Lactone and 5-Deoxy-D-ribose

Facile synthetic routes for 5-deoxy-D-ribonic acid lactone and 5-deoxy-D-ribose have been developed, which are valuable intermediates for this compound synthesis. tandfonline.com One such method starts from D-ribono-1,4-lactone, which is first converted to 2,3-O-isopropylidene-D-ribono-1,4-lactone. tandfonline.com The C5 hydroxyl group is then tosylated and subsequently displaced with iodide to form 5-iodo-2,3-O-isopropylidene-D-ribono-1,4-lactone. tandfonline.com

Catalytic hydrogenation of this iodo-lactone derivative leads to the formation of 5-deoxy-D-ribonic acid lactone. tandfonline.com This lactone can then be reduced to 5-deoxy-D-ribose. tandfonline.com The reduction of the lactone can be carried out using various reducing agents. The resulting 5-deoxy-D-ribose can then be further reduced to this compound.

Synthesis of Chemically Modified this compound Derivatives

Preparation of O-Substituted and Anhydro-Analogs

The synthesis of O-substituted and anhydro-analogs of this compound allows for the exploration of structure-activity relationships. For instance, 5-O-methyl-D-ribitol can be synthesized by the reduction of 5-O-methyl-D-ribono-1,4-lactone with lithium aluminum hydride. cdnsciencepub.com

The synthesis of anhydro-analogs, such as 1,4-anhydro-2-deoxy-D-ribitol derivatives, has also been reported. researchgate.netnih.gov A common strategy involves starting from a nucleoside like thymidine. researchgate.netnih.gov The key step is the elimination of the nucleobase to form a furanoid glycal. researchgate.netnih.gov Hydrogenation of this glycal then affords the protected 1,4-anhydro-2-deoxy-D-ribitol derivative. researchgate.net

Table 2: Examples of Synthesized O-Substituted and Anhydro-Analogs

| Analog | Synthetic Precursor | Key Reaction Step |

| 5-O-Methyl-D-ribitol | 5-O-Methyl-D-ribono-1,4-lactone | Reduction with LiAlH₄ |

| 1,4-Anhydro-2-deoxy-D-ribitol derivative | Thymidine | Elimination of nucleobase to form a glycal, followed by hydrogenation |

Introduction of Amine and Arylamino Moieties at Specific Positions

The introduction of amine and arylamino groups into the this compound scaffold can significantly alter its biological properties. The synthesis of aminodeoxy derivatives often involves the conversion of a hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction to the amine.

For instance, 5'-azido-5'-deoxy-uridine can be synthesized from uridine (B1682114) and subsequently used in cycloaddition reactions to introduce triazole-linked substituents. nih.gov While this example is for a nucleoside, similar strategies can be applied to the ribitol (B610474) backbone. The synthesis of 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol has been reported, demonstrating the feasibility of introducing amino functionalities at the C5 position of a sugar derivative. nih.gov

A general approach for synthesizing amino-deoxyribitol derivatives would involve the selective activation of a hydroxyl group, displacement with an azide ion, and subsequent reduction of the azide to an amine. This allows for the site-specific introduction of an amino group.

Synthesis of Trifluorinated and Other Halogenated Analogs

The introduction of halogens into the this compound scaffold can significantly modulate its biological properties. Synthetic strategies have been developed to introduce fluorine, chlorine, bromine, and iodine at the C-5 position.

Fluorinated Analogs: The synthesis of 5-deoxy-5-fluoro-D-ribitol can be achieved from D-ribose. A common route involves the conversion of D-ribose into a protected intermediate, such as methyl 2,3-O-isopropylidene-β-D-ribofuranoside. The primary hydroxyl group at C-5 is then activated, typically by tosylation or mesylation, to create a good leaving group. Subsequent nucleophilic substitution with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), introduces the fluorine atom. The resulting 5-deoxy-5-fluoro-D-ribofuranoside can then be deprotected and reduced to yield 5-deoxy-5-fluoro-D-ribitol. An enzymatic approach has also been described for the synthesis of 5-deoxy-5-[¹⁸F]fluoro-D-ribose, a positron emission tomography (PET) imaging agent, utilizing a fluorinase enzyme. nih.gov This radiolabeled sugar could potentially be reduced to the corresponding radiolabeled this compound.

Trifluorinated Analogs: While specific literature on the direct synthesis of 5-deoxy-5,5,5-trifluoro-D-ribitol is not abundant, its synthesis can be envisioned through the application of modern trifluoromethylation methods to suitable D-ribose-derived precursors. One potential strategy involves the oxidation of a protected 5-deoxy-D-ribose derivative to the corresponding C-5 aldehyde. This aldehyde could then be subjected to nucleophilic trifluoromethylation using reagents like the Ruppert-Prakash reagent (TMSCF₃) or by employing fluoroform-derived reagents. Subsequent reduction of the resulting trifluoromethylated ketone at C-4 and global deprotection would afford the desired 5-deoxy-5,5,5-trifluoro-D-ribitol.

Other Halogenated Analogs: The synthesis of other halogenated analogs, such as chloro, bromo, and iodo derivatives, generally follows a similar pathway to the fluorinated analogs. Starting from a protected D-ribose derivative, the C-5 hydroxyl group is activated and then displaced by the corresponding halide nucleophile. For instance, 5-chloro-5-deoxy-D-ribono-1,4-lactone has been synthesized as an intermediate, which can be reduced to the corresponding 5-chloro-5-deoxy-D-ribitol. researchgate.net Similarly, methods for the preparation of 5-bromo and 5-iodo derivatives of related sugar moieties have been reported and could be adapted for the synthesis of 5-deoxy-5-bromo-D-ribitol and 5-deoxy-5-iodo-D-ribitol. researchgate.net A general method for producing deoxyhalogeno sugars involves the reaction of trifluoromethanesulfonates (triflates) with tetrabutylammonium halides. researchgate.net

The final step in these syntheses is the reduction of the carbonyl group of the halogenated 5-deoxy-D-ribose or its lactone form to the corresponding alcohol, yielding the final this compound analog. This reduction is typically achieved using hydride reagents such as sodium borohydride (NaBH₄).

| Halogenated Analog | Key Synthetic Strategy | Common Reagents |

|---|---|---|

| 5-Deoxy-5-fluoro-D-ribitol | Nucleophilic substitution of a C-5 sulfonate ester | Tetrabutylammonium fluoride (TBAF) |

| 5-Deoxy-5-chloro-D-ribitol | Reduction of 5-chloro-5-deoxy-D-ribono-1,4-lactone | Sodium borohydride (NaBH₄) |

| 5-Deoxy-5-bromo-D-ribitol | Nucleophilic substitution of a C-5 sulfonate ester | Tetrabutylammonium bromide (TBAB) |

| 5-Deoxy-5-iodo-D-ribitol | Nucleophilic substitution of a C-5 sulfonate ester | Tetrabutylammonium iodide (TBAI) |

| 5-Deoxy-5,5,5-trifluoro-D-ribitol | (Proposed) Nucleophilic trifluoromethylation of a C-5 aldehyde derivative | Ruppert-Prakash reagent (TMSCF₃) |

Development of Isotope-Labeled this compound Probes for Research

Isotope-labeled analogs of this compound are invaluable tools for a variety of research applications, including metabolic studies, enzyme mechanism elucidation, and as internal standards in mass spectrometry-based analyses. The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for the tracking and quantification of the molecule in complex biological systems.

Synthesis of Carbon-13 Labeled Analogs: The synthesis of ¹³C-labeled this compound can be approached by starting with a commercially available ¹³C-labeled D-ribose. For example, D-ribose uniformly labeled with ¹³C ([U-¹³C₅]-D-ribose) can be converted to [U-¹³C₅]-5-deoxy-D-ribitol through established synthetic routes. Alternatively, site-specific labeling can be achieved. A method for the synthesis of [5'-¹³C]ribonucleosides has been reported, which could be adapted to produce [5-¹³C]-5-deoxy-D-ribitol. This method involves a Wittig reaction to introduce the ¹³C label at the C-5 position of a D-erythrose derivative. The resulting labeled ribose derivative can then be deoxygenated at the 5-position and reduced to the corresponding ribitol. nih.gov

Synthesis of Deuterated Analogs: Deuterium-labeled this compound probes can be prepared through several methods. One approach is the reduction of a suitable 5-deoxy-D-ribose precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). This would introduce a deuterium atom at the C-1 position. Site-specific deuteration at other positions can be more challenging and may require the synthesis of specifically deuterated starting materials. A detailed protocol for the enzymatic synthesis of ribonucleotides specifically deuterated at each ribose carbon atom has been described. scienceopen.com These deuterated ribose derivatives could serve as precursors for the synthesis of specifically deuterated this compound.

| Isotope | Labeling Position | Synthetic Approach | Potential Application |

|---|---|---|---|

| ¹³C | Uniform (U-¹³C₅) | Starting from [U-¹³C₅]-D-ribose | Metabolic flux analysis |

| ¹³C | C-5 | Wittig reaction with a ¹³C-labeled phosphonium (B103445) ylide | NMR-based structural and mechanistic studies |

| ²H (Deuterium) | C-1 | Reduction of 5-deoxy-D-ribose with NaBD₄ | Mass spectrometry internal standard |

| ²H (Deuterium) | Specific ribose positions | Starting from specifically deuterated D-ribose precursors | Kinetic isotope effect studies |

Advanced Analytical Methodologies for 5 Deoxy D Ribitol and Its Metabolites

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental to the analysis of 5-Deoxy-D-ribitol, enabling its separation from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light-Scattering Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light-Scattering Detector (ELSD) is a powerful technique for the analysis of non-volatile compounds like this compound. This method is particularly useful because many saccharides, including this compound, lack a UV chromophore, making detection by standard UV detectors challenging. scholarsresearchlibrary.com ELSD offers a universal detection approach for such compounds. researchgate.net

The principle of ELSD involves three stages: nebulization of the HPLC eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles. The response in ELSD is related to the mass of the analyte, but the relationship is often non-linear, requiring a logarithmic transformation for calibration curves. scholarsresearchlibrary.comresearchgate.net

For the separation of sugars and their derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode. scholarsresearchlibrary.com HILIC columns, such as those with amino or amide bonded stationary phases, are effective for separating polar compounds like monosaccharides. researchgate.net A simple HPLC-ELSD method using a HILIC column has been successfully developed for the direct determination of 2-deoxy-D-glucose, demonstrating the capability to separate it from its starting materials. scholarsresearchlibrary.com In a broader context, a high-throughput HPLC method with ELSD was developed to analyze ribose and ribitol (B610474), achieving separation in just 2.3 minutes. researchgate.net

| Parameter | HPLC-ELSD Method for 2-Deoxy-D-Glucose |

| Column Type | HILIC |

| Detector | Evaporative Light-Scattering Detector (ELSD) |

| Key Optimization Parameters | Nebuliser gas flow rate, drift tube temperature, impactor position |

| Calibration | Power regression analysis (log-log plot) |

| LOD for DGL | 2 µg/mL |

| LOQ for DGL | 5 µg/mL |

| LOD for DGS | 1.5 µg/mL |

| LOQ for DGS | 4 µg/mL |

| This table summarizes key parameters for a representative HPLC-ELSD method for a related deoxy-sugar. scholarsresearchlibrary.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Saccharides

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Since sugars and sugar alcohols like this compound are non-volatile, they require a derivatization step to increase their volatility before GC analysis. researchgate.net Common derivatization methods include silylation (e.g., using trimethylsilyl (B98337) (TMS) reagents) and acetylation. researchgate.netasm.org

Derivatization can sometimes lead to the formation of multiple peaks for a single sugar due to the presence of anomers. researchgate.net However, optimized methods, such as acetylation in a methyl sulfoxide/1-methylimidazole system, can yield a single, unique peak for each saccharide, allowing for simultaneous determination of aldoses, ketoses, and alditols. researchgate.net

In metabolomics studies, GC-MS is widely used for the comprehensive analysis of primary metabolites, including sugars, amino acids, and organic acids. shimadzu.commdpi.com Ribitol is often used as an internal standard in these analyses to ensure accuracy and correct for any loss of metabolites during sample preparation. shimadzu.commdpi.com For instance, in a metabolomic analysis of mature tomato leaves, 170 metabolites were detected using a GC/MS/MS Smart Metabolites Database, with ribitol serving as the internal standard. shimadzu.com

| Derivatization Method | Advantages | Disadvantages |

| Silylation (e.g., TMS) | Common and effective for increasing volatility. | Reagents are sensitive to moisture; can produce multiple anomeric peaks. researchgate.net |

| Acetylation | Can be optimized to produce a single peak per sugar. researchgate.net | Requires specific solvent systems to avoid side reactions. researchgate.net |

| Oximation followed by Silylation | Eliminates many isomer derivatives. | Can create new analytical challenges, such as converting one ketose into two peaks. researchgate.net |

| This table compares common derivatization methods for GC-MS analysis of saccharides. |

Spectroscopic Characterization Approaches

Spectroscopic techniques are indispensable for the structural elucidation and definitive identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic molecules, including this compound and its derivatives. hyphadiscovery.com A standard dataset for structure elucidation typically includes one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.com NOESY (Nuclear Overhauser Effect Spectroscopy) can also be employed to investigate through-space proton-proton interactions, providing further conformational details. hyphadiscovery.com

For instance, the structure of the cell-wall teichoic acid of Staphylococcus aureus MN8m, which contains ribitol phosphate (B84403) units, was elucidated using NMR spectroscopy. univ-littoral.fr In another study, the absolute configuration of D-ribo and D-arabino isomers of a 1-deoxypentitol derivative was established by analyzing the NMR spectra of their cyclic carbonates. cdnsciencepub.com The large coupling constant (J2,3 = 9.2 Hz) in the spectrum of the D-ribo isomer's derivative clearly indicated a trans-diaxial arrangement of the protons at C-2 and C-3, confirming the stereochemistry. cdnsciencepub.com Modern NMR instruments equipped with microcryoprobes allow for the acquisition of detailed structural data from very small amounts of purified material, as little as 10-30 µg. hyphadiscovery.com

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used for both the identification and quantification of this compound and its metabolites. royalsocietypublishing.org When coupled with a chromatographic separation method like LC or GC, it provides a powerful analytical platform (LC-MS or GC-MS). royalsocietypublishing.orggoogle.com

In LC-MS, electrospray ionization (ESI) is a common ionization source. google.com A patent describes an LC-MS method for detecting D-ribose and 5-deoxy-D-ribofuranose in a capecitabine (B1668275) intermediate, highlighting the high sensitivity of mass spectrometry for this purpose. google.com The method utilized an Acclaim RSLC 120C18 column and an acetonitrile-water mobile phase, with detection in negative ion mode using selected reaction monitoring (SRM) for quantification. google.com The specific ion pairs monitored were m/z 184.962 → m/z 35.167 for D-ribose and m/z 168.912 → m/z 35.250 for 5-deoxy-D-ribofuranose. google.com

MS is also crucial in metabolomics for quantifying a wide range of metabolites. royalsocietypublishing.org For example, LC-MS/MS methods have been developed to quantify pentose (B10789219) phosphate pathway intermediates, including ribitol-5-phosphate, in biological samples like blood spots and cultured cells. researchgate.net

| Technique | Application for this compound | Key Findings/Parameters |

| LC-MS | Detection of 5-deoxy-D-ribofuranose impurity. google.com | Quantitative (SRM) mode, ESI source (negative ion), m/z 168.912 → m/z 35.250. google.com |

| GC-MS | Analysis of derivatized saccharides in metabolomics. shimadzu.commdpi.com | Ribitol used as an internal standard for accurate quantification. shimadzu.commdpi.com |

| LC-MS/MS | Quantification of pentose phosphate pathway intermediates. researchgate.net | Enables measurement of metabolites like ribitol-5-phosphate in biological matrices. researchgate.net |

| This table illustrates the applications of mass spectrometry in the analysis of this compound and related compounds. |

Capillary Electrophoresis for Enantiomeric Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules and for the separation of enantiomers. capes.gov.br For the analysis of neutral molecules like sugars, a charged pseudostationary phase is added to the background electrolyte in a mode known as electrokinetic chromatography (EKC). mdpi.com

Chiral selectors are incorporated into the running buffer to achieve the enantiomeric separation of chiral compounds. capes.gov.br Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatility and ability to form inclusion complexes with a wide range of analytes. researchgate.netresearchgate.net The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different migration times. mdpi.com

A CE method was developed for the separation of ribose enantiomers using 7-aminonaphthalene-1,3-disulfonic acid as a derivatization reagent and a buffer containing 25 mM tetraborate (B1243019) and 5 mM β-cyclodextrin. researchgate.net This method was sensitive enough to detect 0.35% of D-ribose in L-ribose. researchgate.net The efficiency of enantiomeric separation in CE can be influenced by several factors, including the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage. capes.gov.br While direct application to this compound enantiomers is not explicitly detailed in the provided context, the principles and methods established for similar sugars like ribose are directly applicable. researchgate.net

| Parameter | CE Method for Ribose Enantiomers |

| Technique | Capillary Electrophoresis (CE) with derivatization |

| Chiral Selector | β-cyclodextrin (5 mM) |

| Derivatization Reagent | 7-aminonaphthalene-1,3-disulfonic acid |

| Electrolyte | 25 mM Tetraborate |

| Detection Limit | 0.35% of D-ribose in L-ribose |

| This table outlines the parameters for a capillary electrophoresis method for the enantiomeric separation of a related sugar. researchgate.net |

Development of High-Throughput Screening Assays for Enzymatic Reactions

The discovery and optimization of enzymes for the synthesis and modification of this compound and its related metabolites are greatly accelerated by the implementation of high-throughput screening (HTS) methodologies. researchgate.net These assays are crucial for rapidly evaluating large libraries of enzyme variants, generated through techniques like directed evolution, to identify catalysts with enhanced activity, stability, or altered substrate specificity. researchgate.netucl.ac.uk The development of robust and sensitive HTS assays, often in miniaturized microplate formats, is a key step in creating efficient biocatalytic processes. numberanalytics.comresearchgate.net

Coupled Enzyme Assays for Aldolase (B8822740) Activity

A primary enzymatic route relevant to this compound involves its phosphorylated precursor, 2-deoxy-D-ribose-5-phosphate (DR5P). The enzyme responsible for the reversible synthesis of DR5P is 2-deoxy-D-ribose-5-phosphate aldolase (DERA, EC 4.1.2.4), which catalyzes the aldol (B89426) addition of acetaldehyde (B116499) to glyceraldehyde-3-phosphate (G3P). creative-enzymes.comnih.gov HTS assays are vital for engineering DERA variants with improved tolerance to high concentrations of aldehyde substrates, a common limitation for its industrial application. mdpi.com

One established HTS method for DERA measures its retro-aldol activity. In this assay, the decomposition of DR5P into G3P and acetaldehyde is monitored using a coupled enzyme system. The generated G3P is converted to glycerol-3-phosphate by the combined action of triosephosphate isomerase (TPI) and α-glycerophosphate dehydrogenase (GDH). This reaction is coupled to the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. mdpi.com

Another HTS approach was developed to screen for DERA variants with enhanced aldol condensation activity, particularly towards unnatural aldehydes. This method couples the aldol reaction to an aldehyde dehydrogenase, which catalyzes the oxidation of the unreacted aldehyde substrate, providing a measurable signal. researchgate.netnih.gov Using this strategy, error-prone PCR and site-directed mutagenesis libraries of DERA from Lactobacillus brevis (LbDERA) were screened. This led to the identification of variants with significantly improved performance. nih.gov Similarly, structure-based site-directed mutagenesis of DERA from Bacillus halodurans (BH1352) was used to enhance its acetaldehyde condensation activity for biosynthetic applications. nih.gov

Table 1: Examples of Engineered DERA Variants Identified Through High-Throughput Screening

| Original Enzyme | Variant | Improvement Factor | Screened Reaction | Reference |

|---|---|---|---|---|

| LbDERA | T29L/F163Y | 7-fold higher activity | Aldol reaction of unnatural aldehydes | nih.gov |

| BH1352 | F160Y | 2.5-fold increase in activity | Acetaldehyde condensation | nih.gov |

Screening for Phosphatase Activity on this compound Metabolites

High-throughput methods have also been instrumental in functional annotation of large enzyme superfamilies. A large-scale screen of the haloalkanoic acid dehalogenase superfamily (HADSF), a diverse group of enzymes, many of which are phosphatases, tested their activity against a library of phosphorylated metabolites. pnas.org The assay utilized a Malachite green-based colorimetric method to detect the release of inorganic phosphate, a direct measure of phosphatase activity. The screen was performed by incubating the library of compounds with the enzymes in 384-well plates. pnas.org

Remarkably, this comprehensive screen identified 2'-deoxyribitol 5-phosphate, a direct metabolite of this compound, as one of the most frequently hydrolyzed substrates. Out of all the enzymes tested, 32.3% showed significant activity towards this compound, indicating that this is a common enzymatic transformation within this superfamily. pnas.org

Table 2: Most Frequently Hydrolyzed Substrates in a High-Throughput Screen of the HADSF Phosphatase Superfamily

| Rank | Substrate | Percentage of Enzymes with Activity | Reference |

|---|---|---|---|

| 1 | 2'-Deoxy 6-phosphoglucitol | 33.6% | pnas.org |

| 2 | 2'-Deoxyribitol 5-phosphate | 32.3% | pnas.org |

| 3 | 2'-Deoxyribose 5-phosphate | 31.8% | pnas.org |

| 4 | Ribitol 5-phosphate | 31.3% | pnas.org |

Assays for Enhanced Enzyme Stability

Beyond catalytic activity, the thermal and chemical stability of an enzyme is critical for its practical use in biocatalysis. Nanoscale differential scanning fluorimetry (nanoDSF) has emerged as a valuable HTS tool for rapidly determining the melting temperatures (Tm) of proteins. nih.govresearchgate.net This method can be used to screen enzyme libraries in 96-well plate format to identify thermostable variants. researchgate.net The technique has been successfully applied to screen a phylogenetically diverse library of 2-deoxyribose-5-phosphate aldolases (DERAs) from cell-free extracts, demonstrating its utility in identifying robust enzymes for industrial applications without the need for time-consuming protein purification. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 5-Deoxy-D-ribitol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is synthesized via chemical modification of D-ribono-1→4-lactone. A key method involves reacting the lactone with acetone to form 2,3-O-isopropylidene-D-ribono-1→4-lactone, followed by reduction to yield this compound . Optimization parameters include:

- Catalyst selection : Use of acidic catalysts (e.g., H₂SO₄) for acetonation.

- Temperature control : Maintaining 40–60°C during reduction steps to prevent side reactions.

- Purification : Column chromatography or recrystallization to isolate the product.

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetonation | Acetone, H₂SO₄, 24h, 25°C | 75–80 | |

| Reduction | NaBH₄ in methanol, 50°C, 6h | 60–65 |

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) coupled with derivatization (e.g., trimethylsilylation) are preferred for sensitivity and specificity. For plant tissues, protocols include:

- Extraction : Methanol/water (80:20) with sonication to solubilize metabolites.

- Derivatization : Use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS analysis .

- Quantitation : Internal standards (e.g., deuterated ribitol) to correct for matrix effects .

Advanced Research Questions

Q. How does this compound contribute to plant defense mechanisms under biotic stress, and what experimental models validate this role?

- Methodological Answer : this compound accumulates in plant tissues (e.g., grape berries) during pathogen infection, acting as a compatible solute to mitigate oxidative stress. Key findings include:

- Metabolomic profiling : In Vitis vinifera cv. "Limnio," this compound levels increased 2.5-fold at 36 hours post-inoculation with Botrytis cinerea .

- Comparative studies : "Limnio" berries showed higher this compound accumulation than "Roditis," correlating with enhanced pathogen resistance .

- Experimental Design :

- Use pathogen-challenged vs. control plants.

- Pair LC-MS with transcriptomic analysis to link metabolite levels to defense gene expression (e.g., PR proteins).

Q. What strategies resolve contradictions in reported metabolic roles of this compound across different species or experimental conditions?

- Methodological Answer : Discrepancies may arise from species-specific metabolism or environmental variables. To address this:

- Cross-species validation : Compare metabolite kinetics in Arabidopsis, tobacco, and grapevine under standardized stress conditions.

- Isotopic tracing : Use ¹³C-labeled this compound to track incorporation into downstream pathways (e.g., pentose phosphate or glyoxylate cycles) .

- Case Study :

In "Limnio" grapes, this compound co-accumulated with proline and malic acid, suggesting a synergistic osmoprotectant role—a pattern absent in "Roditis" .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets, such as dehydrogenases or kinases?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map binding affinities. Steps include:

- Protein preparation : Retrieve 3D structures of target enzymes (e.g., dihydroorotate dehydrogenase) from PDB.

- Ligand optimization : Generate this compound conformers using Gaussian09 at the B3LYP/6-31G* level.

- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.